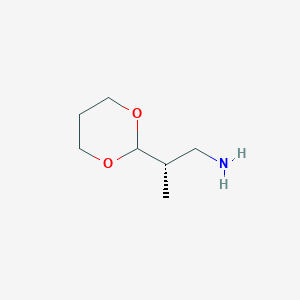

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(1,3-dioxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZURSTMCKKLBRA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1OCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine typically involves the formation of the 1,3-dioxane ring followed by the introduction of the propan-1-amine group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring. Subsequently, the propan-1-amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A stereoisomer with similar structural features but different spatial arrangement.

1,3-Dioxane derivatives: Compounds with variations in the substituents on the 1,3-dioxane ring.

Propan-1-amine derivatives: Compounds with different substituents on the propan-1-amine group.

Uniqueness

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is unique due to its specific stereochemistry and the combination of the 1,3-dioxane ring with the propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(2S)-2-(1,3-Dioxan-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the dioxane ring contributes to its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound includes a propan-1-amine moiety attached to a 1,3-dioxane ring. This configuration allows for specific interactions with biological macromolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. The exact mechanism depends on the target involved; however, it is known to influence several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.

- Receptor Modulation : It can bind to receptors, potentially altering signal transduction pathways involved in physiological responses.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

| Effect | Description |

|---|---|

| Anxiolytic | Potential to reduce anxiety-like behaviors in animal models. |

| Antidepressant | May exhibit antidepressant properties through modulation of neurotransmitter systems. |

| Neuroprotective | Possible protective effects on neuronal cells under stress conditions. |

Study on Anxiolytic Effects

In a controlled study, this compound was administered to rodent models exhibiting anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Antidepressant Activity Assessment

Another study investigated the antidepressant potential of this compound through behavioral tests including the forced swim test and tail suspension test. The compound showed a marked decrease in immobility time, indicating enhanced mood-lifting effects .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been evaluated:

| Property | Value | Comments |

|---|---|---|

| Solubility | Moderate | Suitable for oral administration. |

| Bioavailability | High | Indicates good absorption in biological systems. |

| CNS Penetration | Yes | Can cross the blood-brain barrier effectively. |

| Toxicity | Low | No significant adverse effects noted in studies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine, and how can enantiomeric purity be ensured?

- Methodology :

- Reductive Amination : React 1,3-dioxane-2-carbaldehyde with (S)-propan-1-amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C). Monitor stereoselectivity via chiral HPLC .

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization to isolate the (2S)-enantiomer .

- Quality Control : Confirm enantiomeric excess (ee) using polarimetry or chiral GC/MS.

Q. How can the structural and stereochemical configuration of this compound be validated?

- Techniques :

- NMR Spectroscopy : Analyze - and -NMR to confirm the 1,3-dioxane ring integration and amine proton coupling patterns.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are accessible) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for stereochemical validation .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Purification :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate with 1–5% triethylamine to mitigate amine adsorption).

- Distillation : For liquid amines, fractional distillation under reduced pressure minimizes thermal decomposition .

- Derivatization : Convert to a crystalline urea or sulfonamide derivative for recrystallization, then regenerate the free amine .

Advanced Research Questions

Q. How does the 1,3-dioxane ring influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Mechanistic Insights :

- The 1,3-dioxane ring’s electron-withdrawing effect stabilizes transition states in nucleophilic substitutions. Computational studies (DFT) can map charge distribution and predict regioselectivity .

- In Pd-catalyzed cross-couplings, steric hindrance from the dioxane ring may favor mono-functionalization over di-substitution. Kinetic studies under varying catalyst loads are recommended .

Q. How can contradictory bioactivity data between (2S)- and (2R)-enantiomers be resolved?

- Analytical Strategies :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or ITC to measure affinity differences for target receptors (e.g., GPCRs or enzymes).

- Molecular Dynamics (MD) Simulations : Model enantiomer-receptor interactions to identify steric or electronic mismatches .

- Metabolic Profiling : Assess enantiomer-specific metabolism in vitro (e.g., liver microsomes) to rule out pharmacokinetic disparities .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Tools and Workflows :

- LogP Prediction : Use Schrödinger’s QikProp or ACD/Labs software to estimate partition coefficients, accounting for the dioxane ring’s polarity .

- pKa Estimation : Apply MarvinSketch or SPARC to predict amine basicity, critical for protonation state analysis in biological systems .

- ADMET Profiling : Combine SwissADME and ProTox-II to forecast absorption, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.